molecular formula C11H7N3OS2 B2709639 N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681168-92-3

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2709639
CAS No.: 681168-92-3
M. Wt: 261.32
InChI Key: DGSMDZPZRFLOBU-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that contains both thiazole and benzothiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on related thiazole derivatives could provide insights into the potential stability, degradation, and long-term effects on cellular function of this compound .

Dosage Effects in Animal Models

The effects of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide at different dosages in animal models have not been reported. Studies on related thiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Thiazole derivatives have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Studies on related thiazole derivatives could provide insights into potential interactions with transporters or binding proteins, as well as effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well characterized. Studies on related thiazole derivatives could provide insights into potential targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the benzothiazole ring can be formed by the condensation of o-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods allow for the rapid and efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of both thiazole and benzothiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c15-10(14-11-12-3-4-16-11)7-1-2-8-9(5-7)17-6-13-8/h1-6H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMDZPZRFLOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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